2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-2-26-19-6-3-5-15-17-12-16(14-8-9-18-21(11-14)29-13-28-18)24-25(17)23(30-22(15)19)20-7-4-10-27-20/h3-11,17,23H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBODANZUSHIBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties and other pharmacological effects supported by recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 421.5 g/mol. The structural features include:
- Benzo[d][1,3]dioxole moiety
- Ethoxy group
- Furan ring
- Pyrazolo[1,5-c][1,3]oxazine scaffold
These components are believed to play significant roles in its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives such as bis-benzo[d][1,3]dioxol-5-yl thiourea exhibited notable cytotoxicity against various cancer cell lines:
The standard drug doxorubicin had IC50 values of 7.46 µM for HepG2, 8.29 µM for HCT116, and 4.56 µM for MCF7, indicating that the new compounds may offer improved efficacy against these cancer types.
The mechanism by which these compounds exert their anticancer effects includes:
- Inhibition of EGFR : Compounds showed significant inhibition of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Induction of Apoptosis : Assessment through annexin V-FITC indicated that these compounds could induce apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis demonstrated that treated cells exhibited cell cycle arrest at specific phases.
- Impact on Mitochondrial Pathways : Studies indicated alterations in proteins associated with mitochondrial apoptosis pathways such as Bax and Bcl-2.
Additional Pharmacological Effects
While anticancer activity is a primary focus, other potential biological activities of this compound and its analogs have been explored:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
- Anti-inflammatory Properties : Certain studies suggest that the compound may exhibit anti-inflammatory effects, although detailed mechanisms remain to be elucidated.
Case Study: Synthesis and Evaluation
A notable study synthesized several derivatives based on the benzo[d][1,3]dioxole framework and evaluated their biological activities. The findings indicated that modifications in the chemical structure significantly impacted their potency and selectivity against cancer cell lines.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity was systematically studied to optimize efficacy:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 7 with ethoxy | Increased cytotoxicity against cancer cells |
| Variation of heterocyclic rings (e.g., furan) | Altered binding affinity to targets |
This information is crucial for guiding future drug design efforts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with closely related derivatives:
Physicochemical and Structural Properties
- Lipophilicity : The ethoxy group (logP ~1.5) and benzo[d][1,3]dioxole (logP ~2.0) increase hydrophobicity compared to analogues with polar substituents (e.g., fluorine in ).
- Crystal Packing : The planar benzo[d][1,3]dioxole moiety may facilitate tighter crystal packing via π-π interactions, as analyzed using SHELX and Mercury .
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-c][1,3]oxazine core in this compound?
The pyrazolo[1,5-c][1,3]oxazine scaffold is typically synthesized via cyclization reactions. For example, Claisen condensation of 2-acetylbenzofuran derivatives with diethyl oxalate generates 1,3-diketoesters, which are subsequently treated with phenyl hydrazine to form pyrazole intermediates. Cyclization with hydrazine hydrate or other nucleophiles then yields the fused oxazine ring. Optimizing reaction conditions (e.g., solvent polarity, temperature) can improve yields .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Multimodal spectroscopic characterization is critical:
- ¹H/¹³C NMR : Pyrazoline protons appear as multiplets at δ 3.48–3.54 ppm, while the ethoxy group resonates as a singlet near δ 3.89 ppm. Aromatic protons from the benzodioxole and furan moieties appear in the δ 6.5–7.5 ppm range .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns aligned with the expected structure .
- IR spectroscopy : Detect C=O stretches (if present) and ether linkages (C-O-C) at ~1,250 cm⁻¹ .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported at 25–100 µg/mL .
- Anticonvulsant : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, with ED₅₀ values compared to reference drugs like phenytoin .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzodioxole or furan) influence anticonvulsant efficacy?
Structure-activity relationship (SAR) studies indicate that electron-donating groups (e.g., ethoxy, tert-butyl) enhance blood-brain barrier penetration and receptor binding. For instance, tert-butyl substituents at position 3 of the pyrazole ring improve potency in MES models by 40% compared to unsubstituted analogs . Computational docking studies (e.g., targeting GABA-A receptors) can rationalize these effects .
Q. What experimental designs address discrepancies in bioactivity data across studies?
Contradictions in antimicrobial or anticonvulsant results may arise from variations in assay protocols (e.g., inoculum size, solvent polarity). To reconcile findings:
- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Perform dose-response curves with ≥3 biological replicates.
- Apply multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to identify significant trends .
Q. How can in vivo pharmacokinetic (PK) parameters be optimized for this compound?
- Bioavailability : Introduce hydrophilic groups (e.g., hydroxyl) to enhance aqueous solubility without compromising CNS penetration.
- Metabolic stability : Replace labile ester groups (e.g., ethoxy) with bioisosteres like methoxymethyl to reduce CYP450-mediated oxidation .
- Half-life extension : PEGylation or encapsulation in liposomes can prolong systemic exposure .
Q. What advanced spectral techniques resolve ambiguities in stereochemistry or tautomerism?
- X-ray crystallography : Definitive determination of absolute configuration and hydrogen-bonding networks .
- Dynamic NMR : Monitor tautomeric equilibria (e.g., keto-enol shifts) in solution by variable-temperature ¹H NMR .
- 2D-COSY/NOESY : Assign spatial proximities between protons in complex fused-ring systems .
Q. How can computational tools guide the design of derivatives with improved selectivity?
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict bioactivity .
- Molecular dynamics simulations : Assess binding stability to off-target proteins (e.g., hERG channels) to mitigate cardiotoxicity risks .
- ADMET prediction : Use software like SwissADME to optimize logP (target: 2–4) and polar surface area (<90 Ų) for CNS activity .
Methodological Considerations
Q. What frameworks ensure rigor in hypothesis-driven research on this compound?
Align experiments with established pharmacological theories (e.g., Lipinski’s Rule of Five for drug-likeness) and mechanistic hypotheses (e.g., modulation of voltage-gated sodium channels in epilepsy). Incorporate negative controls (e.g., scrambled analogs) and blinded data analysis to minimize bias .
Q. How should researchers document synthetic protocols for reproducibility?
- Report exact molar ratios, reaction times, and purification methods (e.g., column chromatography gradients).
- Provide detailed spectral data in supplementary materials, including minor peaks (<5% abundance) that may indicate byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
